molecular formula C15H11ClN2O5S2 B13075376 [(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid CAS No. 750624-68-1

[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid

Cat. No.: B13075376
CAS No.: 750624-68-1
M. Wt: 398.8 g/mol
InChI Key: FSOHVUYTPPUSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid is a complex organic compound with a molecular formula of C15H11ClN2O5S2 This compound is notable for its unique structure, which includes a benzoxazole ring, a sulfamoyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the reaction of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core

Chemical Reactions Analysis

2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid can be compared with other benzoxazole derivatives and sulfonamide compounds. Similar compounds include:

    Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit various biological activities, such as antimicrobial and anticancer properties.

    Sulfonamide compounds: These compounds contain the sulfonamide group and are known for their antibacterial properties.

The uniqueness of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid lies in its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components .

Properties

CAS No.

750624-68-1

Molecular Formula

C15H11ClN2O5S2

Molecular Weight

398.8 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C15H11ClN2O5S2/c16-10-3-1-2-4-11(10)18-25(21,22)9-5-6-13-12(7-9)17-15(23-13)24-8-14(19)20/h1-7,18H,8H2,(H,19,20)

InChI Key

FSOHVUYTPPUSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)SCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.